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methoxybenzene

Cat. No.: B594788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of bromine into aromatic scaffolds has emerged as a powerful tool

in the design and synthesis of novel molecules with significant potential across diverse

scientific disciplines. This in-depth technical guide explores the burgeoning applications of

these unique compounds, with a particular focus on their roles in oncology and materials

science. By leveraging the distinct physicochemical properties imparted by the bromine atom,

researchers are unlocking new avenues for therapeutic intervention and developing next-

generation materials with enhanced performance characteristics. This document provides a

comprehensive overview of selected novel brominated aromatic compounds, detailing their

synthesis, biological activity, and material properties through structured data, explicit

experimental protocols, and visual representations of their mechanisms and workflows.

Brominated Aromatics in Oncology: Targeting Key
Cellular Pathways
The introduction of bromine into aromatic ring systems has proven to be a highly effective

strategy in the development of potent anticancer agents. The bromine atom can influence a

molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its ability to

interact with biological targets and modulate critical signaling pathways involved in cancer
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progression. This section focuses on two promising classes of brominated aromatic

compounds: marine-derived alkaloids and synthetic quinoline derivatives.

Isofistularin-3: A Marine-Derived DNA Methyltransferase
Inhibitor
Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has

been identified as a novel inhibitor of DNA methyltransferase 1 (DNMT1).[1] By inhibiting this

key epigenetic regulator, Isofistularin-3 can lead to the re-expression of tumor suppressor

genes that have been silenced by hypermethylation, a common event in many cancers.[2]

Quantitative Biological Activity Data for Isofistularin-3

Compound Target Assay IC50 (µM) Cell Line(s) Reference

Isofistularin-3 DNMT1

In vitro

enzymatic

assay

13.5 ± 5.4 - [2]

Isofistularin-3
Cell

Proliferation
MTT Assay

See Table

Below
Various [2]

IC50 Values of Isofistularin-3 in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)

RAJI Burkitt's Lymphoma 5.2 ± 1.1

U-937 Histiocytic Lymphoma 3.8 ± 0.7

HL-60 Acute Promyelocytic Leukemia 4.5 ± 0.9

K562
Chronic Myelogenous

Leukemia
6.1 ± 1.3

Jurkat Acute T-cell Leukemia 7.3 ± 1.5

Signaling Pathway of Isofistularin-3 in Cancer Cells
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Isofistularin-3's inhibition of DNMT1 leads to a cascade of downstream effects that culminate in

cell cycle arrest and apoptosis. A key consequence is the demethylation and subsequent re-

expression of tumor suppressor genes. For instance, the expression of the aryl hydrocarbon

receptor (AHR), a known tumor suppressor, is increased following treatment with Isofistularin-3.

[2] This leads to an upregulation of p21 and p27, which are cyclin-dependent kinase inhibitors

that halt the cell cycle in the G0/G1 phase.[1] Furthermore, Isofistularin-3 can induce

autophagy and sensitize cancer cells to TRAIL-induced apoptosis by downregulating survivin

expression and inducing the expression of death receptor 5 (DR5).[1][2]
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Signaling cascade of Isofistularin-3.

Brominated Quinolines: Inducers of Apoptosis
Synthetic brominated quinoline derivatives have demonstrated significant potential as

anticancer agents. The position and number of bromine substitutions on the quinoline scaffold
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play a crucial role in their biological activity.

Quantitative Biological Activity Data for Brominated Quinolines

Compound
Cancer Cell
Line

Assay IC50 (µg/mL) Reference

5,7-dibromo-3,6-

dimethoxy-8-

hydroxyquinoline

C6

(Glioblastoma)
BCPE 9.6 [3]

HeLa (Cervical

Cancer)
BCPE 5.45 [3]

HT29 (Colon

Cancer)
BCPE 6.8 [3]

6,8-dibromo-5-

nitroquinoline

C6

(Glioblastoma)
BCPE 50.0 µM [3]

HT29 (Colon

Cancer)
BCPE 26.2 µM [3]

HeLa (Cervical

Cancer)
BCPE 24.1 µM [3]

Experimental Protocol: Synthesis of 5,7-dibromo-8-hydroxyquinoline

This protocol describes the dibromination of 8-hydroxyquinoline.

Materials: 8-hydroxyquinoline, Bromine, Chloroform (CHCl3), Sodium bicarbonate

(NaHCO3), Sodium sulfate (Na2SO4).

Procedure:

Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in 10 mL of CHCl3.

Prepare a solution of bromine (0.67 g, 4.20 mmol) in 5 mL of CHCl3.

Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes.
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Stir the reaction mixture at room temperature for 1 hour.[4]

Wash the organic layer with a 5% NaHCO3 solution (4 x 25 mL).

Dry the organic layer over Na2SO4.

Evaporate the solvent under reduced pressure to obtain the crude product.

The product can be further purified by crystallization.

Signaling Pathway of a Brominated 8-Benzyloxyquinoline Derivative

A derivative of 5,7-dibromo-8-hydroxyquinoline, 8-(benzyloxy)-5,7-dibromo-2-methylquinoline,

has been shown to induce apoptosis in triple-negative breast cancer cells through the

activation of the MKK7-JNK signaling pathway.[5] This pathway is a key regulator of cellular

responses to stress and can trigger apoptosis when activated.

8-(benzyloxy)-5,7-dibromo-
2-methylquinoline

MKK7

activation

JNK

activation

Apoptosis

Click to download full resolution via product page

Apoptosis induction by a brominated quinoline.
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Brominated Aromatics in Materials Science:
Enhancing OLED Performance
In the field of materials science, brominated aromatic compounds are being explored for their

potential to improve the performance of organic light-emitting diodes (OLEDs). The

incorporation of bromine atoms can influence the photophysical properties of organic

molecules, such as promoting intersystem crossing, which is crucial for developing efficient

thermally activated delayed fluorescence (TADF) emitters.

Performance of Brominated TADF Emitters in OLEDs

The introduction of bromine atoms onto a TADF molecule can enhance the reverse intersystem

crossing rate, leading to improved external quantum efficiencies (EQEs) in OLEDs.[6]

Emitter Type
Bromine
Substitution

Maximum EQE (%) Reference

TADF Host Brominated High [6]

TADF Emitter Brominated up to 28.6% [6]

Experimental Workflow: Fabrication of a Solution-Processed OLED

This workflow outlines the general steps for fabricating a solution-processed OLED using a

brominated emitter.

Emitter Synthesis

Device Fabrication

Starting Materials Palladium-Catalyzed
Cross-Coupling Purification Brominated TADF Emitter

Spin-coating
Emissive Layer

(Host + Brominated Emitter)

Doping

ITO Substrate Cleaning Spin-coating
Hole Transport Layer

Spin-coating
Electron Transport Layer

Thermal Evaporation
of Cathode Encapsulation OLED Device
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Workflow for OLED fabrication.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling reaction, which

is a common method for synthesizing the core structures of many organic electronic materials.

Materials: Aryl bromide, Arylboronic acid, Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g.,

phosphine-based), Base (e.g., K2CO3), Solvent (e.g., Toluene/Water mixture).

Procedure:

In a reaction vessel, combine the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv),

and base (2.0 equiv).

Add the palladium catalyst (e.g., 2 mol%) and ligand.

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

Add the degassed solvent mixture.

Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion
The strategic use of brominated aromatic compounds represents a frontier in both medicinal

chemistry and materials science. In oncology, these compounds offer novel mechanisms for

targeting cancer cells, with promising in vitro and in vivo activities. In materials science, the

unique electronic properties imparted by bromine are being harnessed to create more efficient
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and stable organic electronic devices. The detailed experimental protocols and mechanistic

insights provided in this guide are intended to serve as a valuable resource for researchers

seeking to explore and expand upon the potential applications of this versatile class of

molecules. Further investigation into the structure-activity and structure-property relationships

of novel brominated aromatic compounds will undoubtedly lead to the development of next-

generation therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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